molecular formula C13H23NO2 B8707879 1-(2,2-Diethoxyethyl)cyclohexane-1-carbonitrile CAS No. 88578-93-2

1-(2,2-Diethoxyethyl)cyclohexane-1-carbonitrile

Cat. No. B8707879
CAS RN: 88578-93-2
M. Wt: 225.33 g/mol
InChI Key: RFCWUETYCNGQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Diethoxyethyl)cyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
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properties

CAS RN

88578-93-2

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C13H23NO2/c1-3-15-12(16-4-2)10-13(11-14)8-6-5-7-9-13/h12H,3-10H2,1-2H3

InChI Key

RFCWUETYCNGQFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1(CCCCC1)C#N)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

51.7 ml (0.5 mol) of anhydrous diethylamine are added dropwise to 312.5 ml (0.5 mol) of a 15% solution of n-butyl-lithium in hexane at -10° C. under an inert gas blanket. The batch is stirred for 10 minutes and then cooled to -70° C. Within 30 minutes, 54.6 g of cyclohexane-carbonitrile are added dropwise, after a further 30 minutes 98.5 g of bromoacetaldehyde-diethylacetal are added within 1 hour, and the batch is maintained for 24 hours at low temperature. Subsequently, it is warmed to room temperature, given onto 100 g of ice, extracted twice with 500 ml of ethyl acetate, the organic phase is dried over sodium sulfate, concentrated in vacuo, and the residue is subjected to vacuum distillation.
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51.7 mL
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reactant
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54.6 g
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98.5 g
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ice
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100 g
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Synthesis routes and methods II

Procedure details

51.7 ml (0.5 mol) of anhydrous diethylamine are added dropwise, under protective gas at -10° C., to 312.5 ml (0.5 mol) of a 15% strength solution of n-butyllithium in hexane. The mixture is stirred for 20 minutes and then cooled to -70° C. 54.6 g of cyclohexanecarbonitrile are added dropwise over the course of 30 minutes and, after a further 30 minutes, 98.5 g of bromoacetaldehyde diethyl acetal are added within 1 hour and the mixture is left at low temperature for 24 hours. It is then warmed to room temperature, 100 g of ice are added, and the mixture is extracted twice with 500 ml of ethyl acetate, and the organic phase is dried over sodium sulfate, evaporated in vacuo and the residue is subjected to vacuum distillation.
Quantity
51.7 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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54.6 g
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98.5 g
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[Compound]
Name
ice
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100 g
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reactant
Reaction Step Four

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